methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.11808395 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
The compound methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is involved in complex chemical reactions leading to the synthesis of polyfunctionalized quinolines. In one study, the reaction of a related compound with dimethyl acetylenedicarboxylate (DMAD) in the presence of potassium carbonate resulted in the formation of polyfunctionalized quinoline derivatives, illustrating the compound's utility in synthesizing novel ring systems and heterocyclic compounds (Tominaga et al., 1994).
Catalysis and Chemical Transformations
The compound also plays a role in catalyzed chemical processes, such as the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene. This reaction proceeds in the presence of an isoquinoline solvent, leading to the efficient production of methyl 3-pentenoate and, under certain conditions, dimethyl adipate. This highlights its potential application in industrial chemical synthesis and the optimization of reaction conditions for ester production (Matsuda, 1973).
Heterocyclic Chemistry
In heterocyclic chemistry, the compound is a precursor in the synthesis of nitrogen-bridged heterocycles, such as 10aH-Pyrido[1,2-d][1,4]thiazepine derivatives. These reactions involve the smooth interaction of related compounds with dimethyl acetylenedicarboxylate, demonstrating the compound's versatility in creating diverse heterocyclic structures with potential applications in pharmaceuticals and materials science (Kakehi et al., 1993).
Properties
IUPAC Name |
methyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-12-15(19(25)26-4)17(28-16(12)18(24)22(2)3)21-20(27)23-10-9-13-7-5-6-8-14(13)11-23/h5-8H,9-11H2,1-4H3,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUHFGKZKKVGSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=S)N2CCC3=CC=CC=C3C2)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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